

# Application Notes and Protocols for In Vivo Administration of DSM705

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## Compound of Interest

Compound Name: DSM705

Cat. No.: B10823750

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## Introduction

**DSM705** is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in Plasmodium parasites, the causative agents of malaria.[1] Its high selectivity for the parasite enzyme over the human counterpart makes it a promising candidate for antimalarial drug development.[2][3] These application notes provide detailed protocols for the preparation and in vivo administration of **DSM705** for preclinical research. It is crucial to note that the hydrochloride salt form of **DSM705** generally offers improved water solubility and stability.[2][3]

## Physicochemical Properties

A summary of the key physicochemical properties of **DSM705** is presented below.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>19</sub> F <sub>3</sub> N <sub>6</sub> O	[4]
Molecular Weight	404.39 g/mol	[2]
CAS Number	2653225-38-6	[2]

## In Vivo Efficacy and Pharmacokinetics

**DSM705** has demonstrated significant efficacy in suppressing parasitemia in mouse models of malaria.[2][4] Pharmacokinetic studies have revealed high oral bioavailability.[2][4]

## Efficacy in SCID Mice

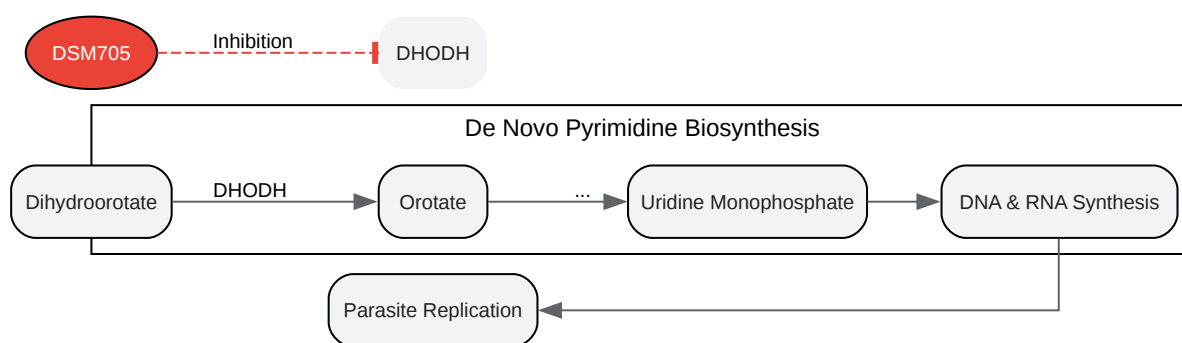
Dosage	Administration Route	Dosing Regimen	Outcome	Reference
3-200 mg/kg	Oral (p.o.)	Twice daily for 6 days	Dose-dependent parasite killing; 50 mg/kg fully suppressed parasitemia by days 7-8	[2][4][5]

## Pharmacokinetics in Swiss Outbred Mice

| Dosage | Administration Route | Bioavailability (F) | Half-life (t1/2) | Cmax | Reference | | --- | --  
 - | --- | --- | --- | | 2.6 mg/kg | Oral (p.o.) | 74% | 3.4 h | 2.6 μM |[2][4][5] | | 24 mg/kg | Oral (p.o.) | 70% | 4.5 h | 20 μM |[2][4][5] | | 2.3 mg/kg | Intravenous (i.v.) | N/A | N/A | N/A |[2][4][5] |

## Signaling Pathway of DHODH Inhibition

**DSM705** exerts its antimalarial effect by inhibiting the Plasmodium DHODH enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and ultimately for parasite replication.



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Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by **DSM705**.

## Experimental Protocols

Note: These protocols are for reference. Researchers should optimize formulations based on their specific experimental needs and the physicochemical properties of their specific batch of **DSM705**. The use of freshly prepared formulations is strongly recommended for optimal results.[4]

### Protocol 1: Aqueous-Based Formulation for Oral Administration

This formulation is suitable for achieving a clear solution for oral gavage.

Materials:

- **DSM705** hydrochloride
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **DSM705** in DMSO.
- In a separate tube, add the required volumes of DMSO (10% of final volume), PEG300 (40% of final volume), and Tween-80 (5% of final volume).
- Mix the components from step 2 thoroughly.
- Add the **DSM705** stock solution to the vehicle mixture.
- Add saline to reach the final desired volume (45% of final volume).

- Vortex or sonicate until a clear solution is obtained. This protocol can achieve a solubility of at least 2.5 mg/mL.[5]

## Protocol 2: Oil-Based Formulation for Oral Administration

This formulation provides an alternative for oral administration, particularly if aqueous-based formulations present stability or tolerability issues.

Materials:

- **DSM705**
- Dimethyl sulfoxide (DMSO)
- Corn oil

Procedure:

- Prepare a stock solution of **DSM705** in DMSO (10% of the final volume).
- Add the **DSM705** stock solution to the corn oil (90% of the final volume).
- Vortex or sonicate until the compound is fully suspended or dissolved. A solubility of at least 2.5 mg/mL can be achieved.[5]

## Protocol 3: Formulation for Intravenous Administration

For intravenous administration, a formulation ensuring complete solubility and physiological compatibility is essential.

Materials:

- **DSM705** hydrochloride
- Dimethyl sulfoxide (DMSO)
- Captisol® (or other suitable solubilizing agent like 20% SBE- $\beta$ -CD in Saline)

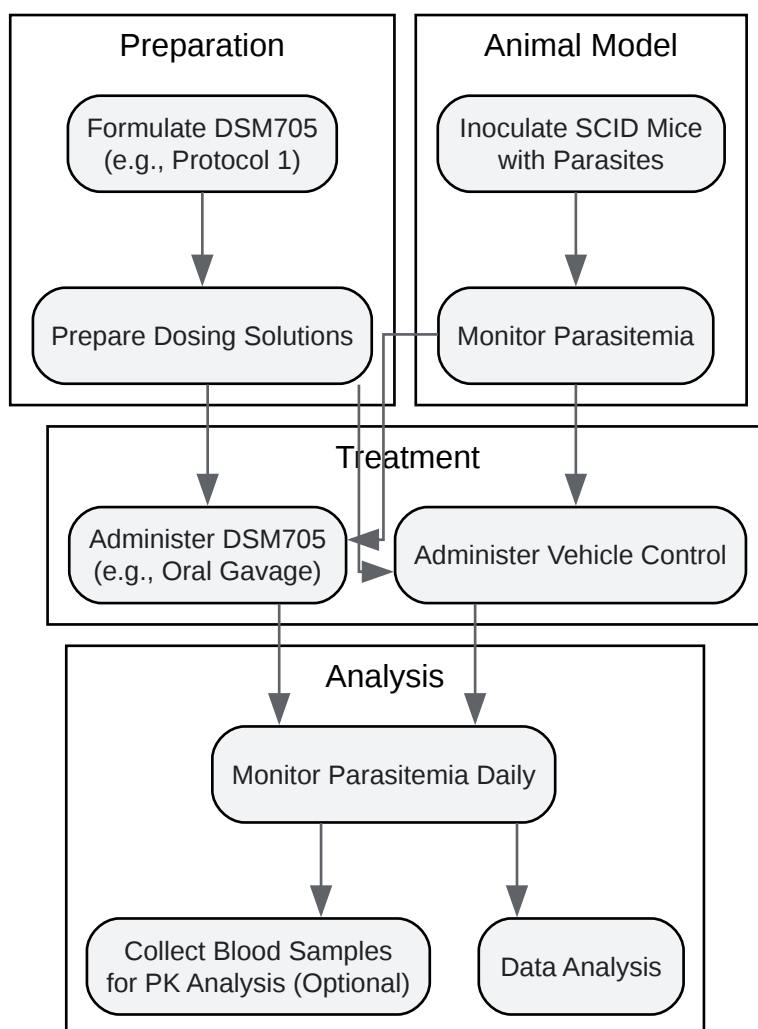
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **DSM705** in DMSO (10% of the final volume).
- In a separate tube, prepare the vehicle by mixing Captisol® (or equivalent) with saline (90% of the final volume).
- Slowly add the **DSM705** stock solution to the vehicle while vortexing.
- Ensure the final solution is clear and free of precipitation before administration. A solubility of at least 2.5 mg/mL can be achieved with 10% DMSO in 90% (20% SBE- $\beta$ -CD in Saline).[5]

## Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of **DSM705** in a mouse model of malaria.



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Caption: General workflow for an in vivo efficacy study of **DSM705**.

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## References

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